1-amino-6-chloro-3H-indol-2-one
Description
1-Amino-6-chloro-3H-indol-2-one is a substituted indolinone derivative characterized by an amino group at position 1 and a chlorine atom at position 6 of the indole core. Its molecular formula is C₈H₆ClN₂O, with a molecular weight of 196.6 g/mol.
Properties
CAS No. |
23063-06-1 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
1-amino-6-chloro-3H-indol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-2-1-5-3-8(12)11(10)7(5)4-6/h1-2,4H,3,10H2 |
InChI Key |
VDNUJYWAXIYTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)N(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-6-chloro-3H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazines with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 6-chloro-2-nitroaniline and a suitable ketone or aldehyde. The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-amino-6-chloro-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-amino-6-chloro-3H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-amino-6-chloro-3H-indol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogues of 1-amino-6-chloro-3H-indol-2-one, highlighting substituent positions, molecular formulas, and notable properties:
Spectroscopic and Physicochemical Properties
- NMR Shifts: Aromatic protons in 6-aminoindolin-2-one derivatives resonate at δ 6.5–7.2 (1H NMR), while chloro-substituted analogues show upfield shifts (δ 7.1–7.8) due to electron-withdrawing effects . Carbonyl (C=O) signals in ¹³C NMR appear at δ 170–175 ppm, consistent across indolinones .
- Melting Points: Chloro and benzylidene substituents increase melting points (e.g., 229–230°C for compound 43 in ) compared to unsubstituted indolinones (typically 150–180°C) .
Key Research Findings
Substituent Position Dictates Bioactivity: Amino groups at position 3 (vs. 1 or 6) enhance interactions with enzymatic active sites, as seen in kinase inhibitor studies .
Chlorine Enhances Stability: 6-Chloro substituents improve thermal stability and resistance to metabolic degradation compared to non-halogenated analogues .
Synthetic Challenges : Direct amination at position 1 remains less explored; most protocols focus on positions 3 or 6 due to steric and electronic factors .
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